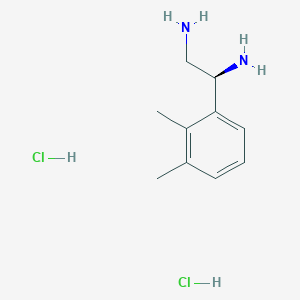
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound. It is characterized by the presence of two amine groups attached to an ethane backbone, with a 2,3-dimethylphenyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method involves the reduction of 2,3-dimethylacetophenone using a reducing agent such as sodium borohydride, followed by the introduction of amine groups through reductive amination. The reaction conditions often include solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts or enzymatic methods can also be employed to achieve high enantiomeric purity, which is crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is utilized in various fields:
Chemistry: As a chiral building block in asymmetric synthesis.
Biology: In the study of enzyme-substrate interactions due to its chiral nature.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Used in the production of polymers and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism by which (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, making it useful in drug design and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2,3-Dimethylphenyl)ethylamine
- (1S)-1-(2,5-Dimethylphenyl)ethanamine
- (1S)-1-(2-Methoxyphenyl)ethylamine
Uniqueness
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is unique due to its specific substitution pattern on the phenyl ring and the presence of two amine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H18Cl2N2 |
|---|---|
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
(1S)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m1../s1 |
InChI-Schlüssel |
MPSRLUZFHTVYIW-YQFADDPSSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)[C@@H](CN)N)C.Cl.Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


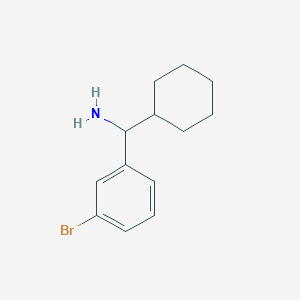
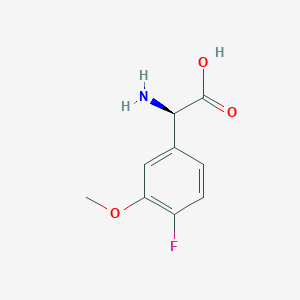
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
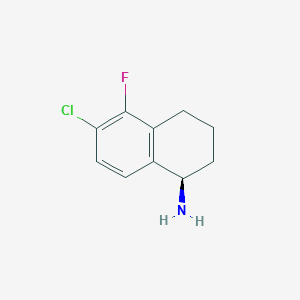
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
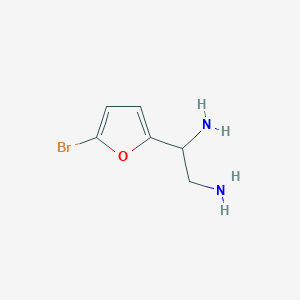
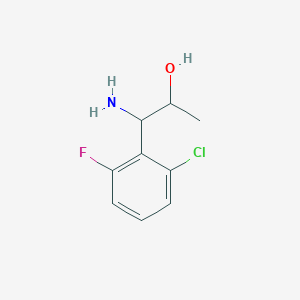
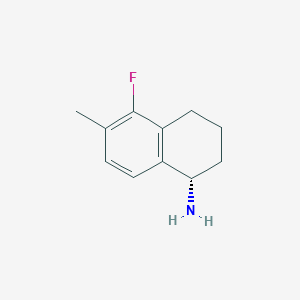

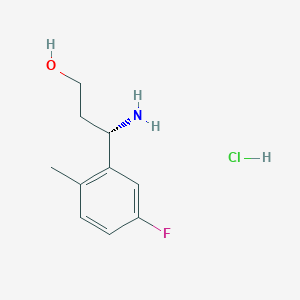
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13045291.png)
